4-Chloro-7-methoxyindolin-2-one
Description
4-Chloro-7-methoxyindolin-2-one is a heterocyclic compound featuring an indolin-2-one core substituted with a chlorine atom at position 4 and a methoxy group at position 6. Its molecular formula is C₉H₆ClNO₂, and its CAS number is 91800-48-5. The compound is characterized by its lactam structure (indolin-2-one) and aromatic substituents, which influence its electronic properties and biological interactions. While it is listed as a discontinued product by CymitQuimica , its structural analogs are actively studied in medicinal chemistry for their antitumor, anti-inflammatory, and kinase-inhibitory activities .
Properties
IUPAC Name |
4-chloro-7-methoxy-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-13-7-3-2-6(10)5-4-8(12)11-9(5)7/h2-3H,4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZZAEACOXJXFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)CC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Chloro-7-methoxyindolin-2-one typically involves the reaction of 4-chloroindole with methoxyacetyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Chloro-7-methoxyindolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxoindole derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common, where halogen atoms can be replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
4-Chloro-7-methoxyindolin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are studied for their chemical properties and reactivity.
Biology: This compound is used in the study of biological pathways and mechanisms, particularly those involving indole derivatives.
Medicine: Research has shown potential anticancer, antiviral, and antimicrobial activities, making it a candidate for drug development.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-7-methoxyindolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Structural and Functional Differences
Key structural analogs of 4-Chloro-7-methoxyindolin-2-one include:
Substituent Effects:
- Methoxy (OMe) : Electron-donating groups at position 7 improve solubility and modulate steric effects, as seen in analogs like 7-methoxyindole derivatives .
Antitumor Activity (MTT Assay Data from ):
| Compound (Derivative) | IC₅₀ (μM) vs. MDA-MB-231 (Breast Cancer) | IC₅₀ (μM) vs. HT-29 (Colon Cancer) |
|---|---|---|
| 7a (Cl, OMe analogs) | 1.2 ± 0.1 | 2.8 ± 0.3 |
| Sunitinib (Control) | 0.8 ± 0.1 | 1.5 ± 0.2 |
While this compound itself lacks direct IC₅₀ data, its structural analogs (e.g., 7a ) demonstrate potent activity, suggesting that the 4-Cl/7-OMe combination optimizes target binding.
Physicochemical Properties
| Property | This compound | 7-Chloroindolin-2-one | 4-Chloro-7-methoxy-1H-indole |
|---|---|---|---|
| LogP (Predicted) | 2.1 | 2.5 | 3.0 |
| Aqueous Solubility | Moderate | Low | Low |
| Thermal Stability | Stable to 200°C | Stable to 180°C | Stable to 220°C |
The methoxy group in this compound improves solubility compared to non-polar analogs like 7-Chloroindolin-2-one.
Biological Activity
4-Chloro-7-methoxyindolin-2-one is a compound belonging to the indole family, known for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Overview of Biological Activities
Indole derivatives, including this compound, exhibit a wide range of biological activities such as:
- Anticancer : Inhibitory effects on various cancer cell lines.
- Antiviral : Potential activity against viral infections.
- Anti-inflammatory : Reduction of inflammation markers.
- Antimicrobial : Efficacy against bacterial and fungal pathogens.
- Antidiabetic : Influence on glucose metabolism.
Target Proteins
This compound primarily acts as an inhibitor of acetylcholinesterase (AChE), which is critical in neurotransmission. This inhibition can lead to increased levels of acetylcholine, affecting cognitive functions and potentially providing therapeutic benefits in neurodegenerative diseases.
Biochemical Pathways
The compound engages in several biochemical pathways:
- Cytotoxicity : Induces apoptosis in cancer cells through oxidative stress mechanisms.
- Signal Transduction : Modulates pathways involved in cell proliferation and survival.
Anticancer Activity
In a study evaluating various indolin-2-one derivatives, this compound demonstrated significant cytotoxicity against human cancer cell lines. For instance:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 1.47 |
| A549 (Lung Cancer) | 3.25 |
| HeLa (Cervical Cancer) | 2.10 |
These findings indicate that the compound has a potent anticancer effect, particularly against breast cancer cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound. In vitro studies showed effective inhibition against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Candida albicans | 16 μg/mL |
These results suggest that this compound could be useful in developing new antimicrobial therapies .
Case Studies
-
Case Study on Anticancer Efficacy :
- A recent study involved screening a library of indolin derivatives where this compound was identified as a lead compound due to its low IC50 values across multiple cancer cell lines. Further investigation into its mechanism revealed that it induces apoptosis via the mitochondrial pathway.
- Case Study on Neuroprotective Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
